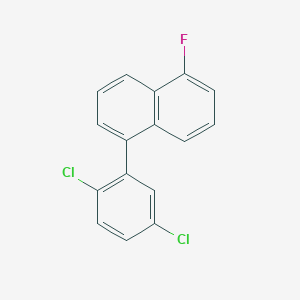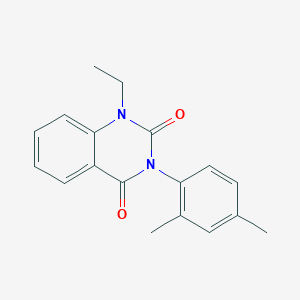
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a 2,4-dimethylphenyl group and an ethyl group attached to the quinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2,4-dimethylbenzaldehyde with ethyl anthranilate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in cancer cell proliferation, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione: The parent compound.
3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione: A similar compound with a methyl group instead of an ethyl group.
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4(1H,3H)-dione: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group and the ethyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
60942-81-6 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-1-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-4-19-16-8-6-5-7-14(16)17(21)20(18(19)22)15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3 |
Clave InChI |
SNLKIJZFSYTYPU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



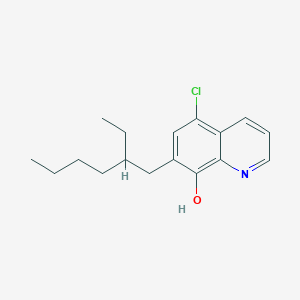
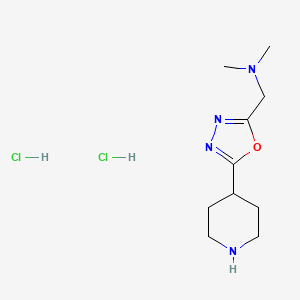


![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
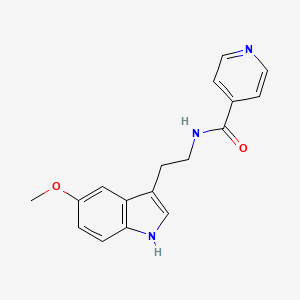
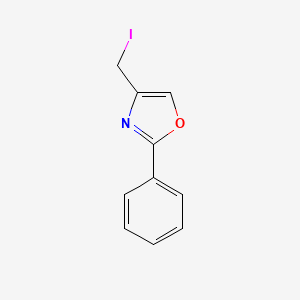
![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)

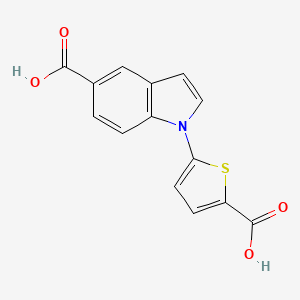
![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)

